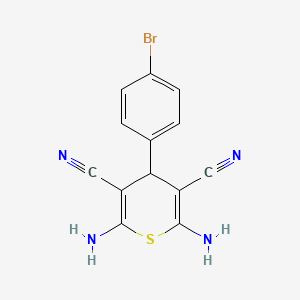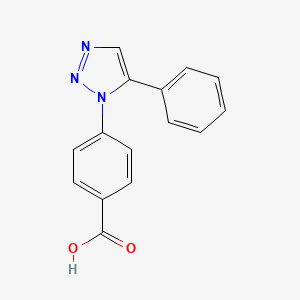![molecular formula C17H15ClN6S B5836166 N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)
N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of quinazoline-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer cells, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea inhibits the activity of cyclin-dependent kinases (CDKs) and induces the expression of pro-apoptotic proteins, leading to cell cycle arrest and apoptosis. In diabetes, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea activates the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and improved insulin sensitivity. In neurodegenerative disorders, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea inhibits the activity of various enzymes involved in oxidative stress and inflammation, leading to the protection of neurons.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In addition, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. However, one limitation of using N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea is its potential toxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea. One potential direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea and its potential targets in various diseases. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea in humans.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea involves the reaction of 4-chlorobenzoyl isothiocyanate with 4-methyl-2-aminobenzonitrile to form the intermediate product, which is then reacted with ammonium acetate to produce N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6S/c1-10-13-4-2-3-5-14(13)22-16(20-10)23-15(19)24-17(25)21-12-8-6-11(18)7-9-12/h2-9H,1H3,(H4,19,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBARSESKUNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC=C(C=C3)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)


![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)




![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)

![3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)